Sulfurous acid

Food Science Microbiology Preservatives

Procure sulfurous acid as a 6-8% SO₂ aqueous solution—the optimal source of undissociated H₂SO₃, proven up to 1000× more effective against E. coli than bisulfite ions. For low-pH food preservation (juices, wine), it ensures maximum antimicrobial efficiency while staying within regulatory sulfite limits. For bleaching delicate substrates (wool, silk, straw), its mild reducing action avoids the damage caused by chlorine bleaches or dithionite. Note that the free acid is thermodynamically unstable; order freshly and protect from air to maintain the reactive H₂SO₃ equilibrium. ACS‑grade solutions are shipped under ambient conditions as UN1833, Class 8 corrosive liquid.

Molecular Formula H2SO3
H2O3S
Molecular Weight 82.08 g/mol
CAS No. 7782-99-2
Cat. No. B057811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfurous acid
CAS7782-99-2
SynonymsSulfur Dioxide Solution;  Sulfurous Acid (H2SO3)
Molecular FormulaH2SO3
H2O3S
Molecular Weight82.08 g/mol
Structural Identifiers
SMILES[H+].[H+].[O-]S(=O)[O-]
InChIInChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3)
InChIKeyLSNNMFCWUKXFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility558.5 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Sulfurous Acid (CAS 7782-99-2): Core Properties, Industrial Roles, and Comparative Procurement


Sulfurous acid (H₂SO₃) is an inorganic sulfur oxoacid, typically encountered and procured as a 6-8% aqueous solution of sulfur dioxide (SO₂) . It is a colorless, corrosive liquid with a pungent SO₂ odor and a density of 1.03 g/mL at 25°C [1]. Fundamentally, it is a weak diprotic acid (pKa₁ ≈ 1.81-1.86, pKa₂ ≈ 6.91-6.97) [2] and a potent reducing agent, containing sulfur in the +4 oxidation state . Its industrial relevance spans use as a bleaching agent, disinfectant, antioxidant, and oxygen scavenger. However, the free acid is thermodynamically unstable and is not isolable in pure form, existing primarily as an equilibrium mixture of dissolved SO₂, bisulfite (HSO₃⁻), and trace sulfite (SO₃²⁻) ions in water [3].

Sulfurous Acid Sourcing: Why Bisulfite or Metabisulfite Salts Are Not Always Equivalent Substitutes


While sodium bisulfite (NaHSO₃) and sodium metabisulfite (Na₂S₂O₅) are often considered interchangeable sources of SO₂ or sulfite ions in bulk applications, the critical differentiation lies in the speciation, pH, and reactivity of the active antimicrobial and reducing agent. In aqueous systems, a complex equilibrium exists between dissolved SO₂, sulfurous acid (H₂SO₃), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻) [1]. The unionized, undissociated form of sulfurous acid (H₂SO₃), which is maximized at lower pH, is the primary species responsible for antimicrobial activity as it readily penetrates cell membranes [2]. Using a neutral salt like sodium bisulfite, especially without pH adjustment, shifts the equilibrium toward the ionized bisulfite (HSO₃⁻) form, which is charged and cannot cross the microbial cell wall as effectively [3]. This fundamental difference in active species availability and membrane permeability directly impacts performance in critical applications like food preservation and disinfection, precluding simple molar-equivalent substitution.

Quantitative Differentiators for Sulfurous Acid (H₂SO₃) vs. Bisulfite Salts and Alternatives


Sulfurous Acid vs. Bisulfite: Over 1000-Fold Superior Antimicrobial Activity Against E. coli

The antimicrobial efficacy of sulfurous acid solutions is not merely a function of total SO₂ concentration but is critically dependent on the presence of the undissociated acid molecule, H₂SO₃. In direct comparative studies, the inhibitory effect of undissociated sulfurous acid on Escherichia coli is reported to be 1000 times stronger than that of the bisulfite ion (HSO₃⁻) [1]. This stark contrast in potency underscores why acidic sulfurous acid preparations can achieve microbial control at far lower total sulfite concentrations compared to neutral or alkaline bisulfite salts.

Food Science Microbiology Preservatives

Sulfurous Acid vs. Sodium Dithionite: Positioned for Substrates Vulnerable to Oxidative Damage

In bleaching applications, the choice of reducing agent is dictated by the substrate's sensitivity. Prior to the widespread adoption of sodium dithionite (Na₂S₂O₄), bleaching was carried out in acidic liquors using sulfurous acid or bisulfite salts [1]. Historical and industrial practice confirms that while dithionite provides superior brightening for materials like groundwood pulp and lignosulfonates, it is a much stronger reducing agent [2]. Consequently, sulfurous acid remains the scientifically selected option for bleaching delicate natural materials—such as wool, silk, feathers, and straw—which would be damaged by the harshness of chlorine-based bleaches or over-reduced by stronger agents like dithionite .

Pulp and Paper Textile Processing Bleaching Agents

Sulfurous Acid Stability: Quantified Half-Life and Kinetic Isotope Effect (KIE)

The inherent instability of sulfurous acid is a key physicochemical property differentiating it from its stable conjugate salts. Theoretical studies have precisely quantified this instability: at room temperature, the half-life (t₁/₂) of monomeric H₂SO₃ is approximately 24 hours for dissociation into SO₂ and H₂O [1]. A subsequent ab initio calculation study refined this estimate, reporting a half-life of ~20 days at room temperature for the isolated acid [2]. Crucially, a massive kinetic isotope effect (KIE) of 3.2 × 10⁴ was observed, which extends the room-temperature half-life of deuterated sulfurous acid (D₂SO₃) to 90 years [1]. This extreme sensitivity to isotopic substitution and the finite, measurable half-life starkly contrast with the indefinite stability of dry sodium metabisulfite or bisulfite salts under proper storage.

Inorganic Chemistry Kinetics Analytical Chemistry

Sulfurous Acid Generator Patents: Enabling On-Demand, Point-of-Use Production

A unique procurement and application model for sulfurous acid, not shared by its solid salt counterparts, is its generation on-demand from elemental sulfur and water. This is substantiated by patents such as US6506347 ('Open system sulphurous acid generator') and US20160016145 ('Portable on-demand sulfurous acid generator') [1][2]. These systems are designed to produce sulfurous acid at the point of use, particularly for agricultural irrigation and water treatment, eliminating the need for transport and storage of large volumes of liquid acid or hazardous compressed SO₂ gas. This model is not applicable to sodium metabisulfite or bisulfite, which are procured and stored as dry, stable solids and dissolved prior to use.

Chemical Engineering Water Treatment Irrigation

Optimized Application Scenarios for Sulfurous Acid (H₂SO₃) Based on Quantitative Evidence


Acidified Food and Beverage Preservation Requiring Maximal Antimicrobial Potency

In food and beverage products with a naturally low pH (e.g., fruit juices, wines), sulfurous acid is the preferred source of sulfite for microbial stabilization. This is a direct consequence of the quantitative evidence showing that undissociated H₂SO₃, which predominates at low pH, is up to 1000 times more effective against E. coli than the bisulfite ion [1]. Procurement of a sulfurous acid solution (or generation of SO₂ in situ) ensures maximum antimicrobial efficiency with the lowest possible total sulfite addition, which is critical for meeting regulatory limits and minimizing organoleptic impact.

Gentle Bleaching of Delicate Natural Fibers and Substrates

For bleaching materials like wool, silk, feathers, or straw, sulfurous acid is the scientifically sound choice due to its mild reducing action . As established in the evidence, stronger reducing agents like sodium dithionite can cause over-bleaching or damage, while chlorine-based oxidative bleaches are far too harsh and destructive to these protein-based or delicate materials [2]. This application scenario is defined not by superior bleaching power, but by superior compatibility with sensitive substrates.

On-Site Agricultural and Water Treatment Applications

For large-scale or remote applications like soil amendment in irrigation, or dechlorination of process water, the ability to generate sulfurous acid on-demand is a key differentiator. Patented generator technology allows for the safe, continuous production of sulfurous acid from elemental sulfur, bypassing the logistical and safety challenges associated with transporting and storing bulk liquid SO₂ solutions or managing solid sulfite salt dissolution [3]. This model supports precision agriculture and decentralized water treatment, providing a flexible and cost-effective alternative to using pre-formulated salts.

Controlled Short-Term Laboratory Use

In a research or analytical chemistry setting, a freshly prepared or recently procured sulfurous acid solution is essential for experiments requiring the specific reactivity of H₂SO₃ or its equilibrium species. The quantified kinetic instability (half-life of ~24 hours to ~20 days) [4][5] means that procurement and usage must be carefully timed. For a researcher, this instability is a defining characteristic: it confirms that a solution of sulfurous acid cannot be substituted with a stable, pre-dissolved bisulfite salt solution if the experiment aims to study the unique properties of the free acid or its rapid decomposition products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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